molecular formula C8H5ClS B1605681 3-Chloro-1-benzothiophene CAS No. 7342-86-1

3-Chloro-1-benzothiophene

Cat. No.: B1605681
CAS No.: 7342-86-1
M. Wt: 168.64 g/mol
InChI Key: VURMGNDSRHGHQN-UHFFFAOYSA-N
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Description

3-Chloro-1-benzothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. It is a derivative of benzothiophene, where a chlorine atom is substituted at the third position of the benzene ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

3-Chloro-1-benzothiophene plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The compound interacts with various enzymes and proteins, such as kinases and oxidoreductases, which are involved in cellular signaling and metabolic pathways. These interactions often result in the modulation of enzyme activity, leading to changes in cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . For example, the compound can inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation. This inhibition results in the downregulation of signaling pathways that promote cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its ability to modulate cellular processes. For example, the accumulation of this compound in the nucleus can enhance its ability to regulate gene expression by interacting with transcription factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1-benzothiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides as the source of electrophilic halogens in the presence of copper (II) sulfate. This method is environmentally benign, uses ethanol as the solvent, and results in high yields .

Industrial Production Methods: In industrial settings, 3-chlorobenzothiophene is often produced through the reaction of 2-halobenzonitriles with methyl thioglycolate under microwave irradiation. This method provides rapid access to the compound with yields ranging from 58% to 96% .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzothiophenes depending on the substituent introduced.

Comparison with Similar Compounds

  • 3-Bromobenzothiophene
  • 3-Iodobenzothiophene
  • 3-Fluorobenzothiophene

Comparison: 3-Chloro-1-benzothiophene is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its bromine, iodine, and fluorine counterparts. For instance, the chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

3-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURMGNDSRHGHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223655
Record name Benzo(b)thiophene, 3(?)-chloro-
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Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-86-1
Record name 3-Chlorobenzothiophene
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Record name 3-Chlorobenzothiophene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene, 3(?)-chloro-
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Record name 3-chloro-1-benzothiophene
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Record name 3-CHLOROBENZOTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-chlorobenzo[b]thiophene?

A1: The molecular formula of 3-chlorobenzo[b]thiophene is C8H5ClS, and its molecular weight is 168.64 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-chlorobenzo[b]thiophene?

A2: Common spectroscopic techniques used for characterizing 3-chlorobenzo[b]thiophene include:

  • FT-IR Spectroscopy: Identifies functional groups by their characteristic vibrational frequencies. [, , , , , , , , , , ]
  • NMR Spectroscopy (1H and 13C): Provides information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule. [, , , , , , , , , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , , , , , ]

Q3: Does the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveal any significant intermolecular interactions?

A3: X-ray diffraction studies of 3-chlorobenzo[b]thiophene-2-carbonyl chloride crystals revealed weak CH…π interactions (3.626, 3.628 Å) connecting symmetry-related molecules along the b-axis. [] These interactions form two infinite chains, with Van der Waals forces dominating the overall packing structure. Interestingly, no significant π–π interactions were observed. []

Q4: How is 3-chlorobenzo[b]thiophene-2-carbonyl chloride typically synthesized?

A4: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is commonly synthesized by reacting cinnamic acid with thionyl chloride. [, , , , , , , ]

Q5: What are some key reactions involving 3-chlorobenzo[b]thiophene derivatives?

A5: 3-Chlorobenzo[b]thiophene derivatives are versatile building blocks for various heterocyclic compounds, participating in reactions such as:

  • Nucleophilic Substitution: The chlorine atom at the 3-position can be readily substituted by various nucleophiles, including amines, thiols, and hydrazines. [, , , , , , , , , , ]
  • Palladium-Catalyzed Coupling Reactions: The carbon-chlorine bond can undergo Suzuki–Miyaura or Buchwald–Hartwig cross-couplings, enabling the introduction of aryl, heteroaryl, or amino groups at the 3-position. [, ]
  • Photocyclization: N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides can undergo photocyclization to form dimethoxy[1]benzothieno[2,3-c]quinolines. [, ]
  • Electrophilic Addition-Cyclization: Diarylalkynes can be transformed into 3-chlorobenzo[b]thiophenes via a two-step electrophilic addition-cyclization procedure, which proceeds efficiently in solution or on a solid support. []

Q6: What are the potential applications of 3-chlorobenzo[b]thiophene derivatives?

A6: 3-Chlorobenzo[b]thiophene derivatives have shown promise in various fields, including:

  • Antimicrobial Agents: Many synthesized derivatives have been screened for antibacterial and antifungal activities, revealing promising candidates with good to moderate efficacy. [, , , , , , ]
  • Corrosion Inhibitors: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) has demonstrated corrosion inhibition properties for 6061 Al alloy/SiCp composite in hydrochloric acid. [] CBTC acts predominantly as a cathodic inhibitor, with its efficiency influenced by concentration and temperature. []
  • Dielectric Materials: Metallophthalocyanines incorporating 3-chlorobenzothiophene-1,3,4-oxadiazole units have been investigated for dielectric properties. [] These complexes exhibit non-Debye type relaxation behavior, suggesting potential applications in electronic devices. []
  • Anti-Breast Cancer Agents: Computational studies using molecular docking and ADMET profiling have suggested the potential of certain 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives as anti-breast cancer agents. [] These derivatives exhibited promising interactions with the Estrogen Receptor alpha (ERα), a crucial target in breast cancer therapy. []

Q7: Are there specific structural features within 3-chlorobenzo[b]thiophene derivatives that correlate with enhanced antimicrobial activity?

A7: While specific structure-activity relationships require further investigation, preliminary studies suggest that incorporating various pharmacophores onto the benzo[b]thiophene core influences antimicrobial activity. For instance, introducing substituted phenyl rings, pyrazole moieties, or thiazolidinone rings enhances the activity against specific bacterial or fungal strains. [, , ]

Q8: How is computational chemistry used in research related to 3-chlorobenzo[b]thiophene?

A8: Computational chemistry plays a significant role in:

  • Understanding Reaction Mechanisms: Theoretical analysis can elucidate the mechanism of palladium-catalyzed decarboxylative Heck-type coupling reactions involving 3-chlorobenzo[b]thiophene-2-carboxylic acids. [] For instance, studies reveal that silver chloride, formed during the reaction, facilitates CO2 dissociation by coordinating with the carboxyl group, highlighting the influence of reaction conditions on the reaction pathway. []
  • Predicting Biological Activity: Molecular docking studies are employed to predict the binding affinity and interactions of 3-chlorobenzo[b]thiophene derivatives with biological targets like ERα. []
  • Assessing ADMET Properties: In silico tools help predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drug candidates. []

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